Cas no 1332295-35-8 (Nav1.7-IN-2)

Nav1.7-IN-2 化学的及び物理的性質
名前と識別子
-
- Nav1.7-IN-2
- Benzamide, 3-[[4-[3-(4-fluoro-2-methylphenoxy)-1-azetidinyl]-2-pyrimidinyl]amino]-N-methyl-
- BDBM229646
- BDBM229674
- US9334269, J
- US9334269, 1
- SCHEMBL2303803
- 3-[[4-[3-(4-fluoro-2-methylphenoxy)azetidin-1-yl]pyrimidin-2-yl]amino]-N-methylbenzamide
- CS-5221
- HY-19366
- AKOS030526413
- 3-[[4-[3-(4-fluoranyl-2-methyl-phenoxy)azetidin-1-yl]pyrimidin-2-yl]amino]-~{N}-methyl-benzamide
- G2W
- 1332295-35-8
- DA-65947
- F85316
- MS-26992
- CHEMBL3944666
-
- インチ: 1S/C22H22FN5O2/c1-14-10-16(23)6-7-19(14)30-18-12-28(13-18)20-8-9-25-22(27-20)26-17-5-3-4-15(11-17)21(29)24-2/h3-11,18H,12-13H2,1-2H3,(H,24,29)(H,25,26,27)
- InChIKey: MFAKJGXMORSMIX-UHFFFAOYSA-N
- SMILES: FC1C=CC(=C(C)C=1)OC1CN(C2C=CN=C(NC3C=CC=C(C(NC)=O)C=3)N=2)C1
計算された属性
- 精确分子量: 407.17575312g/mol
- 同位素质量: 407.17575312g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 7
- 重原子数量: 30
- 回転可能化学結合数: 6
- 複雑さ: 576
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.8
- トポロジー分子極性表面積: 79.4
Nav1.7-IN-2 Security Information
- Signal Word:Warning
- 危害声明: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- 储存条件:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Nav1.7-IN-2 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A604962-10mg |
Nav1.7-IN-2 |
1332295-35-8 | 98+% | 10mg |
$682.0 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N78610-10mg |
Nav1.7-IN-2 |
1332295-35-8 | 10mg |
¥8122.0 | 2021-09-08 | ||
ChemScence | CS-5221-50mg |
Nav1.7-IN-2 |
1332295-35-8 | 99.81% | 50mg |
$1800.0 | 2022-04-27 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N78610-5mg |
Nav1.7-IN-2 |
1332295-35-8 | 5mg |
¥5682.0 | 2021-09-08 | ||
DC Chemicals | DC8666-250 mg |
Nav1.7-IN-2 |
1332295-35-8 | >98% | 250mg |
$1620.0 | 2022-02-28 | |
ChemScence | CS-5221-5mg |
Nav1.7-IN-2 |
1332295-35-8 | 99.81% | 5mg |
$420.0 | 2022-04-27 | |
DC Chemicals | DC8666-100mg |
Nav1.7-IN-2 |
1332295-35-8 | >98% | 100mg |
$900.0 | 2023-09-15 | |
A2B Chem LLC | AE35951-50mg |
Nav1.7-in-2 |
1332295-35-8 | 99% | 50mg |
$1525.00 | 2024-04-20 | |
Crysdot LLC | CD31003859-10mg |
Nav1.7-IN-2 |
1332295-35-8 | 98+% | 10mg |
$347 | 2024-07-18 | |
MedChemExpress | HY-19366-10mM*1 mL in DMSO |
Nav1.7-IN-2 |
1332295-35-8 | 99.81% | 10mM*1 mL in DMSO |
¥3190 | 2024-04-20 |
Nav1.7-IN-2 関連文献
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
10. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
Nav1.7-IN-2に関する追加情報
Introduction to Compound with CAS No. 1332295-35-8 and Product Name Nav1.7-IN-2
Compound with the CAS number 1332295-35-8 and the product name Nav1.7-IN-2 represents a significant advancement in the field of pharmaceutical chemistry, particularly in the domain of ion channel modulators. This compound has garnered considerable attention due to its unique mechanism of action and its potential applications in treating a variety of neurological and cardiovascular disorders. The development of such targeted therapies is a testament to the relentless progress in understanding the complex interplay between molecular structures and biological functions.
The primary focus of Nav1.7-IN-2 lies in its interaction with the sodium voltage-gated channel type 1.7 (Nav1.7), a subtype of sodium channels that plays a crucial role in pain signaling pathways. Nav1.7 channels are predominantly expressed in sensory neurons, where they contribute to the initiation and propagation of pain signals. By selectively modulating these channels, Nav1.7-IN-2 aims to provide a novel therapeutic approach to manage chronic pain conditions without the side effects associated with traditional analgesics.
Recent research has highlighted the promising potential of Nav1.7 inhibitors as analgesics. Studies have demonstrated that compounds targeting Nav1.7 can significantly reduce pain hypersensitivity and alleviate chronic pain states in animal models. The mechanism by which Nav1.7-IN-2 exerts its effects involves a precise interaction with the pore-forming region of the Nav1.7 channel, thereby reducing its activity and subsequent pain signal transmission.
One of the most compelling aspects of Nav1.7-IN-2 is its selectivity for Nav1.7 over other sodium channel subtypes, which minimizes the risk of off-target effects and associated adverse reactions. This selectivity is achieved through a carefully designed molecular structure that enhances binding affinity for Nav1.7 while maintaining low affinity for other sodium channels such as Nav1.1, Nav1.2, Nav1.3, and Nav1.6.
The synthesis and characterization of Nav1.7-IN-2 have been guided by an in-depth understanding of the three-dimensional structure of Nav1.7 derived from X-ray crystallography and cryo-electron microscopy studies. These structural insights have allowed chemists to design molecules that not only interact with high specificity but also exhibit favorable pharmacokinetic properties, including solubility, bioavailability, and metabolic stability.
In terms of pharmacological activity, Nav1.7-IN-2 has shown remarkable efficacy in preclinical studies conducted on various animal models of pain, including inflammatory pain, neuropathic pain, and cancer-related pain. The compound's ability to attenuate pain responses without affecting motor function or sensory perception underscores its therapeutic potential.
The development pipeline for Nav1.7-IN-2 includes both acute and chronic pain indications, with particular interest in conditions such as post-operative pain, fibromyalgia, and neuropathic disorders caused by nerve injury or diabetes mellitus. Clinical trials are currently underway to evaluate the safety and efficacy of this novel compound in human subjects.
The significance of targeting Nav1.7 extends beyond mere analgesia; it opens up new avenues for treating conditions associated with aberrant pain signaling, such as migraine headaches and trigeminal neuralgia. Additionally, there is growing evidence suggesting that Nav1.7 channels may be involved in other physiological processes beyond pain perception, including neurogenesis and synaptic plasticity.
The chemical properties of Nav1.7-IN-2, as reflected by its molecular structure and physicochemical characteristics, contribute to its overall therapeutic profile. Its molecular weight, logP value (logarithm of partition coefficient), and hydrogen bond donor/acceptor counts are optimized to ensure good oral bioavailability and tissue distribution.
From a regulatory perspective, the development of Nav1.7-IN-2 has been supported by comprehensive preclinical data demonstrating safety across multiple species at various dose levels. This includes toxicology studies assessing organ-specific effects, genotoxicity assessments, and long-term safety evaluations.
The future prospects for Nav1.7-IN-2 are bright, with ongoing research exploring its potential in combination therapies alongside other analgesics or anti-inflammatory agents to enhance therapeutic outcomes further.
1332295-35-8 (Nav1.7-IN-2) Related Products
- 393837-50-8(2-(2,5-dioxopyrrolidin-1-yl)-N-2-(methylsulfanyl)-1,3-benzothiazol-6-ylacetamide)
- 886675-07-6(2-(2-Thienyl)cyclohexanol)
- 1898244-86-4(3-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)butanoic acid)
- 2228584-53-8(methyl 3-hydroxy-3-(6-methoxy-5-methylpyridin-3-yl)propanoate)
- 1797631-29-8(2-(cyclopentylsulfanyl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one)
- 936329-95-2(Potassium ((Diethylamino)methyl)trifluoroborate)
- 98128-00-8(2-(3,4,5-Trimethoxyphenyl)propanal)
- 2149590-27-0(3,3,3-Trifluoropropoxytriethylsilane)
- 1476029-55-6(tert-Butyl n-(1-amino-3,3-dimethylbutan-2-yl)carbamate)
- 1823940-04-0(3-Chloro-8-fluoro-6-methoxyquinoline)
